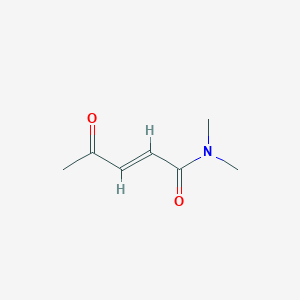
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) is an organic compound with a molecular formula of C7H11NO2 It is characterized by the presence of a dimethylamino group and a ketone functional group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) typically involves the reaction of dimethylamine with an appropriate precursor, such as a 4-oxo-2-pentenoic acid derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (2E)-N,N-Dimethyl-4-hydroxy-2-pentenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) include other amides and ketones with similar structural features, such as:
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
- 4-Oxo-2-pentenoic acid
Uniqueness
What sets 2-Pentenamide, N,N-dimethyl-4-oxo-, (E)-(9CI) apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
Propiedades
Número CAS |
156462-97-4 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(E)-N,N-dimethyl-4-oxopent-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+ |
Clave InChI |
GMUDJABRPSIDKF-SNAWJCMRSA-N |
SMILES |
CC(=O)C=CC(=O)N(C)C |
SMILES isomérico |
CC(=O)/C=C/C(=O)N(C)C |
SMILES canónico |
CC(=O)C=CC(=O)N(C)C |
Sinónimos |
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















